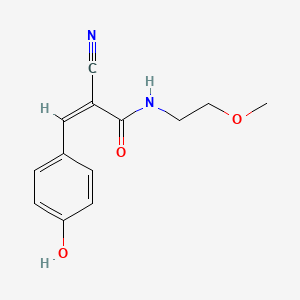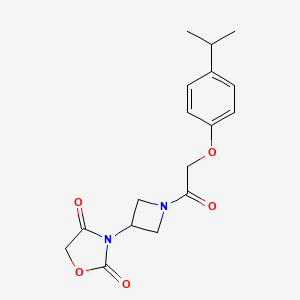
3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including an azetidin-3-yl group, an oxazolidine-2,4-dione group, and a 4-isopropylphenoxy group. The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Wissenschaftliche Forschungsanwendungen
Enhancement of Epoxy Resin Properties
A study by Juang et al. (2011) synthesized a reactive modifier, DOPO-tris(azetidine-2,4-dione), with the aim to enhance the thermal mechanical properties of epoxy resin. This modifier was designed to promote intermolecular interactions and tailor flexibility through the formation of unique pseudo-crosslinked polymer networks. The modified epoxy resins exhibited higher glass transition temperatures (up to 187 °C) and improved flame retardancy, demonstrating the compound's potential in creating advanced materials with enhanced performance characteristics Juang et al., 2011.
Flash Vacuum Pyrolysis and Chemical Transformations
Research by Aitken and Thomas (2002) explored the flash vacuum pyrolysis of oxazolidine-2,4-diones, leading to the extrusion of CO2 and formation of α-lactams, which further undergo fragmentation and rearrangement to yield imines and iminooxiranes. This study highlights the compound's versatility in chemical transformations, providing insights into its potential applications in synthetic organic chemistry Aitken & Thomas, 2002.
Novel Synthesis Approaches
Merino et al. (2010) reported a novel approach for synthesizing 1,3-oxazolidine-2,4-diones, demonstrating the compound's utility in preparing α-hydroxyamides with quaternary stereocenters. The study presents a two-step reaction sequence that expands the toolkit for synthetic chemists, offering new pathways for creating complex molecules with potential biological activity Merino et al., 2010.
Polymer Science Applications
Mallakpour and Rafiee (2004) conducted a study on the microwave-assisted polycondensation of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, resulting in novel polyureas. This work underscores the compound's relevance in polymer science, particularly in the development of materials with distinct thermal and mechanical properties Mallakpour & Rafiee, 2004.
Agricultural Fungicide Development
Famoxadone, a derivative related to the compound , was developed as a new agricultural fungicide, showcasing the oxazolidinone class's potential in addressing plant pathogens. The discovery and optimization of Famoxadone by Sternberg et al. (2001) exemplify the compound's application in developing novel fungicides, contributing significantly to agricultural sciences Sternberg et al., 2001.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11(2)12-3-5-14(6-4-12)23-9-15(20)18-7-13(8-18)19-16(21)10-24-17(19)22/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOILQNYUQKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

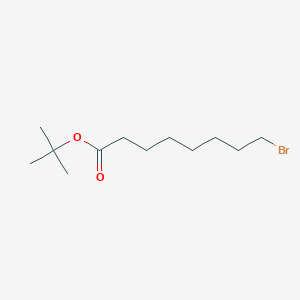

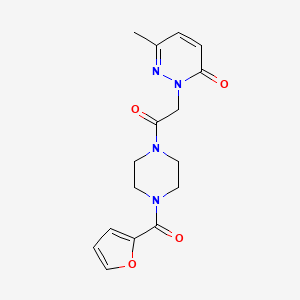
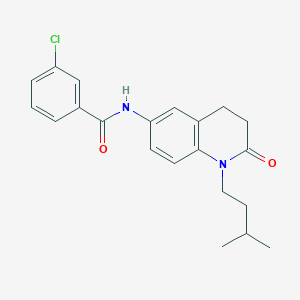
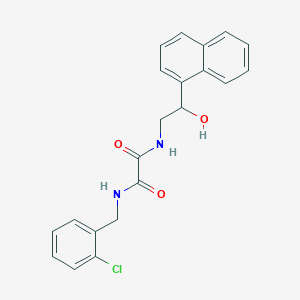
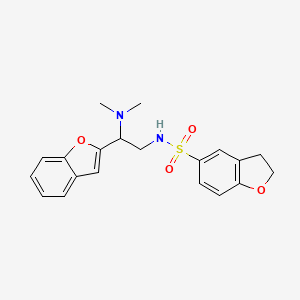
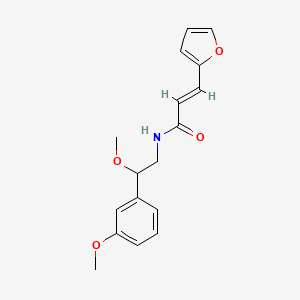
![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)

![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)

